Cas no 154748-49-9 (tert-butyl N-(3-oxocyclobutyl)carbamate)
tert-butyl N-(3-oxocyclobutyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-oxocyclobutylcarbamate
- 3-(tert-Butoxycarbonylamino)-1-cyclobutanone
- 3-(Boc-amino)cyclobutanone
- (3-Oxo-cyclobutyl)-carbamic acid tert-butyl ester
- Carbamic acid, (3-oxocyclobutyl)-, 1,1-dimethylethyl ester
- CarbaMic acid, (3-oxocyclobutyl)-, 1,1-diMethylethyl ester (9CI)
- Carbamic acid,N-(3-oxocyclobutyl)-, 1,1-dimethylethyl ester
- tert-butyl (3-oxocyclobutyl)carbamate
- (3-Oxocyclobutyl)carbamic Acid tert-Butyl Ester
- 3-(Boc-amino)-1-cyclobutanone
- tert-butyl N-(3-oxocyclobutyl)carbamate
- tert-butyl 3-oxocyclobuty...
- 3-(tert-Butyloxycarbonylamino)cyclobutan-1-one
- 3-OXOCYCLOBUTYLCARBAMIC ACID, 1,1-DIMETHYLETHYL ESTER
- Tert-butyl3-oxocyclobutylcarbamate
- CarbaMic acid,(3-oxocyclobutyl)-,1,1-diMethylethylester
- TERT-BUTYL-3-OXOCYCLOBUTYLCARBAMATE
- PB26485
- tert-butyl(3-oxocyclobutyl)carbamate
- FNHPTFKSPUTESA-UHFFFAOYSA-N
- FT-0659851
- 1,1-Dimethylethyl(3-oxo-cyclobutyl)carbamate
- 154748-49-9
- BCP09583
- SCHEMBL570801
- J-503743
- CS-W008060
- 3-(Boc-amino)cyclobutanone, 95%
- AKOS005257611
- MFCD09751872
- SY007000
- N-Boc-3-amino-cyclobutanone
- 3-Boc-amino-cyclobutanone
- B4043
- EN300-85991
- AM20070594
- Q-103131
- GS-4199
- Z600584140
- 2-METHYL-2-PROPANYL (3-OXOCYCLOBUTYL)CARBAMATE
- DTXSID10633469
- DB-031148
- STL555095
- BBL101299
-
- MDL: MFCD09751872
- Inchi: 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12)
- InChI Key: FNHPTFKSPUTESA-UHFFFAOYSA-N
- SMILES: O(C(NC1CC(C1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 185.10500
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Melting Point: 121.0 to 125.0 deg-C
- Boiling Point: 302.1°C at 760 mmHg
- Flash Point: 136.5℃
- PSA: 55.40000
- LogP: 1.63350
tert-butyl N-(3-oxocyclobutyl)carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 52
- Safety Instruction: 3/9-4-22-26-28-29-35-44
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
tert-butyl N-(3-oxocyclobutyl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-butyl N-(3-oxocyclobutyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065029-1g |
tert-Butyl 3-Oxocyclobutylcarbamate |
154748-49-9 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 065029-5g |
tert-Butyl 3-Oxocyclobutylcarbamate |
154748-49-9 | 97% | 5g |
£50.00 | 2022-03-01 | |
| Fluorochem | 065029-10g |
tert-Butyl 3-Oxocyclobutylcarbamate |
154748-49-9 | 97% | 10g |
£82.00 | 2022-03-01 | |
| Fluorochem | 065029-25g |
tert-Butyl 3-Oxocyclobutylcarbamate |
154748-49-9 | 97% | 25g |
£158.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132402-1g |
tert-butyl N-(3-oxocyclobutyl)carbamate |
154748-49-9 | 95% | 1g |
¥59.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132402-25g |
tert-butyl N-(3-oxocyclobutyl)carbamate |
154748-49-9 | 95% | 25g |
¥688.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132402-250mg |
tert-butyl N-(3-oxocyclobutyl)carbamate |
154748-49-9 | 95% | 250mg |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132402-5g |
tert-butyl N-(3-oxocyclobutyl)carbamate |
154748-49-9 | 95% | 5g |
¥176.90 | 2023-08-31 | |
| Chemenu | CM104145-1000g |
tert-butyl N-(3-oxocyclobutyl)carbamate |
154748-49-9 | 95%+ | 1000g |
$3840 | 2021-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019070-1g |
tert-butyl N-(3-oxocyclobutyl)carbamate |
154748-49-9 | 95% | 1g |
¥37 | 2024-05-25 |
tert-butyl N-(3-oxocyclobutyl)carbamate Suppliers
tert-butyl N-(3-oxocyclobutyl)carbamate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on tert-butyl N-(3-oxocyclobutyl)carbamate
Professional Introduction to tert-butyl N-(3-oxocyclobutyl)carbamate (CAS No. 154748-49-9)
tert-butyl N-(3-oxocyclobutyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 154748-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug synthesis, agrochemical formulations, and material science. The structural uniqueness of tert-butyl N-(3-oxocyclobutyl)carbamate lies in its combination of a bulky tert-butyl group and a cyclobutyl moiety functionalized with a carbamate moiety, which endows it with distinct chemical properties and reactivity patterns.
The tert-butyl group is a well-documented steric and electronic modifier in organic chemistry, often employed to enhance the lipophilicity of molecules or to prevent unwanted side reactions. In contrast, the 3-oxocyclobutyl moiety introduces a cyclic structure with oxygen as an electrophilic center, making it a potential site for further functionalization or interaction with biological targets. This dual functionality positions tert-butyl N-(3-oxocyclobutyl)carbamate as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen an increasing demand for innovative carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and fungicidal effects, as well as potential applications in treating neurological disorders and metabolic diseases. The structural features of tert-butyl N-(3-oxocyclobutyl)carbamate make it an attractive candidate for further exploration in these areas.
One of the most compelling aspects of tert-butyl N-(3-oxocyclobutyl)carbamate is its potential as a building block in medicinal chemistry. The presence of both the tert-butyl and 3-oxocyclobutyl groups provides multiple points for chemical modification, allowing researchers to tailor the compound’s properties to specific biological targets. For instance, the carbamate moiety can be hydrolyzed or transesterified under controlled conditions, enabling the introduction of diverse substituents that may enhance binding affinity or metabolic stability.
Recent studies have highlighted the importance of cyclic structures in drug design, particularly in improving oral bioavailability and reducing systemic toxicity. The cyclobutane ring in tert-butyl N-(3-oxocyclobutyl)carbamate contributes to its rigidity and stability, which are desirable traits for pharmacologically active compounds. Additionally, the oxygen atom within the cyclobutane ring can serve as a hydrogen bond acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.
The synthesis of tert-butyl N-(3-oxocyclobutyl)carbamate typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include the condensation of tert-butanol derivatives with cyanoacetates or malonates followed by cyclization and subsequent carbamate formation. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to improve yield and purity.
In terms of applications, tert-butyl N-(3-oxocyclobutyl)carbamate has found utility in several research areas. For example, it serves as a precursor in the synthesis of chiral intermediates used in asymmetric catalysis. The steric bulk provided by the tert-butyl group helps direct reaction pathways toward specific enantiomers, which is crucial for drugs requiring high enantioselectivity.
Another emerging application is in materials science, where carbamate-functionalized compounds are being investigated for their potential use in polymer stabilization and flame retardants. The thermal stability imparted by the cyclobutane ring makes tert-butyl N-(3-oxocyclobutyl)carbamate a promising candidate for these applications.
The safety profile of tert-butyl N-(3-oxocyclobutyl)carbamate is another critical consideration. While preliminary studies suggest that it exhibits moderate solubility in organic solvents and limited reactivity under standard conditions, further toxicological assessments are necessary to evaluate its potential hazards. As with any chemical compound used in research or industrial settings, proper handling procedures should be followed to minimize exposure risks.
Future research directions may focus on expanding the chemical space explored by derivatives of tert-butyl N-(3-oxocyclobutyl)carbamate. By incorporating additional functional groups or exploring different synthetic strategies, scientists could uncover novel derivatives with enhanced biological activity or improved pharmacokinetic properties.
In conclusion,tert-butyl N-(3-oxocycлобутыл)-карбамат (CAS No. 154748-49-9) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further exploration in drug discovery, materials science, and catalysis. As research continues to uncover new methodologies for functionalizing this molecule,tert-butыл Н-(3оксоциклобутыл)-карбамат (CAS No 15474849 9) is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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